molecular formula C7H8S B086895 3-Methylbenzenethiol CAS No. 108-40-7

3-Methylbenzenethiol

Cat. No.: B086895
CAS No.: 108-40-7
M. Wt: 124.21 g/mol
InChI Key: WRXOZRLZDJAYDR-UHFFFAOYSA-N
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Description

3-Methylbenzenethiol: m-Toluenethiol , is an organic compound with the molecular formula C7H8S . It is a derivative of benzenethiol where a methyl group is substituted at the third position of the benzene ring. This compound is a clear, colorless to light yellow liquid with a strong odor. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzenethiol can be synthesized through several methods. One common method involves the reaction of m-toluidine with sulfur and hydrochloric acid . The reaction proceeds as follows:

C7H9N+S+HClC7H8S+NH4Cl\text{C}_7\text{H}_9\text{N} + \text{S} + \text{HCl} \rightarrow \text{C}_7\text{H}_8\text{S} + \text{NH}_4\text{Cl} C7​H9​N+S+HCl→C7​H8​S+NH4​Cl

Another method involves the Friedel-Crafts alkylation of benzenethiol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of thiophenol with methyl chloride under controlled conditions. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, chlorine or bromine for halogenation.

Major Products:

Scientific Research Applications

Chemistry: 3-Methylbenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various thiol-containing compounds and sulfur-containing heterocycles .

Biology: In biological research, this compound is used to study the biochemical pathways involving sulfur-containing compounds. It is also used in the synthesis of biologically active molecules .

Medicine: this compound is investigated for its potential use in the development of pharmaceutical agents . Its derivatives have shown promise in antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used as an intermediate in the production of pesticides , dyes , and rubber chemicals . It is also used as a stabilizer in the manufacture of polymers .

Mechanism of Action

The mechanism of action of 3-Methylbenzenethiol involves its interaction with nucleophiles and electrophiles . The thiol group (-SH) in this compound is highly reactive and can form thiolate anions under basic conditions. These thiolate anions can then participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Molecular Targets and Pathways: this compound targets sulfur-containing enzymes and proteins in biological systems. It can inhibit the activity of certain enzymes by forming disulfide bonds with the thiol groups of cysteine residues .

Comparison with Similar Compounds

  • Benzenethiol (C6H5SH)
  • 2-Methylbenzenethiol (C7H8S)
  • 4-Methylbenzenethiol (C7H8S)

Comparison: 3-Methylbenzenethiol differs from benzenethiol by the presence of a methyl group at the third position of the benzene ring. This substitution affects its chemical reactivity and physical properties . Compared to 2-Methylbenzenethiol and 4-Methylbenzenethiol, this compound has a unique steric arrangement that influences its reactivity and interaction with other molecules .

Properties

IUPAC Name

3-methylbenzenethiol
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InChI

InChI=1S/C7H8S/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3
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InChI Key

WRXOZRLZDJAYDR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)S
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID1059361
Record name Benzenethiol, 3-methyl-
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Molecular Weight

124.21 g/mol
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Physical Description

Liquid; [Merck Index] Liquid with a stench; [Alfa Aesar MSDS]
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Boiling Point

195 °C
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Flash Point

73 °C
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Solubility

Insol in water; sol in alcohol, ether
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Density

1.044 @ 20 °C/4 °C
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Vapor Pressure

0.8 [mmHg], 0.803 mm Hg @ 25 °C
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Color/Form

Liquid

CAS No.

108-40-7
Record name 3-Methylbenzenethiol
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Record name Toluene-3-thiol
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Melting Point

Below -20 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzenethiol
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3-Methylbenzenethiol
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